1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1175972-08-3
VCID: VC7871158
InChI: InChI=1S/C11H9ClN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
SMILES: CC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

CAS No.: 1175972-08-3

Cat. No.: VC7871158

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid - 1175972-08-3

Specification

CAS No. 1175972-08-3
Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
IUPAC Name 1-(3-chlorophenyl)-5-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H9ClN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
Standard InChI Key ZJZSTSGENIKDPP-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Canonical SMILES CC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:

  • A 3-chlorophenyl group at the pyrazole’s N1 position.

  • A methyl group at the C5 position.

  • A carboxylic acid at the C3 position.

Key identifiers include:

PropertyValue
CAS Number1175972-08-3
Molecular FormulaC11H9ClN2O2\text{C}_{11}\text{H}_9\text{ClN}_2\text{O}_2
Molecular Weight236.65 g/mol
MDL NumberMFCD09901155

The presence of electron-withdrawing groups (chlorine, carboxylic acid) influences its reactivity and potential interactions with biological targets .

Synthesis and Industrial Production

Industrial-Scale Considerations

Industrial production prioritizes:

  • Cost-effective precursors: 3-Chlorobenzaldehyde and methyl acetoacetate as potential starting materials.

  • Process optimization: Continuous flow reactors to enhance yield and purity.

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate water solubility, while the chlorophenyl and methyl groups enhance lipid solubility, suggesting amphiphilic behavior. Predicted properties include:

PropertyValue
LogP (Partition Coefficient)~2.1 (estimated)
pKa~4.2 (carboxylic acid)

Stability under ambient conditions is likely compromised by prolonged exposure to light or moisture due to the reactive chlorine atom .

Biological Activity and Mechanisms

GHS CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures (P264, P280) emphasize using personal protective equipment and adequate ventilation .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Antimicrobial agents: Functionalization at the carboxylic acid position to generate amides or esters.

  • CNS-targeting drugs: Structural similarity to CB1 receptor modulators .

Agrochemical Development

Pyrazole derivatives are widely used in herbicides and insecticides. The chlorine substituent enhances pesticidal activity by disrupting insect nervous systems.

Comparison with Structural Analogs

Analog 1: 1-(3-Chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic Acid

PropertyTarget CompoundAnalog 1
Molecular FormulaC11H9ClN2O2\text{C}_{11}\text{H}_9\text{ClN}_2\text{O}_2C10H7ClN2O3\text{C}_{10}\text{H}_7\text{ClN}_2\text{O}_3
Functional Groups-COOH, -CH3-COOH, -OH
BioactivityPotential antimicrobialEnhanced solubility

The hydroxyl group in Analog 1 improves water solubility but may reduce membrane permeability.

Analog 2: 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

PropertyTarget CompoundAnalog 2
Reactive Group-COOH-CHO
ApplicationsDrug intermediateAldehyde-based synthesis

The aldehyde group in Analog 2 enables Schiff base formation, useful in polymer chemistry.

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activity.

  • Synthetic Methodology: Development of one-pot syntheses to reduce production costs.

  • Structure-Activity Relationships (SAR): Modifying the methyl and chlorine substituents to optimize efficacy.

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